tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (1S,3S)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
MDFWHHAKFURWJC-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate typically involves the reaction of (1S,3S)-3-aminocyclohexane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate moiety can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl carbamates allows for tailored applications in organic synthesis. Below, tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate is compared with four analogs based on ring structure, substituents, and stereochemistry.
Structural and Functional Comparison
Key Observations
Ring Size and Rigidity :
- The cyclohexane ring in the target compound offers moderate rigidity, balancing stability and reactivity. In contrast, the azepane analog (7-membered ring) provides greater conformational flexibility, advantageous for binding to protein pockets . The bicyclo[4.1.0]heptane structure () introduces strain and polarity, enhancing solubility but limiting thermal stability .
Stereochemical Impact :
- The (1S,3S) configuration of the target compound contrasts with the (1R,3S) diastereomer (), which may exhibit distinct pharmacokinetic profiles. For example, the cyclopentane derivative () with (1R,3S) stereochemistry is used in trifluoromethyl-substituted inhibitors, highlighting the role of absolute configuration in target selectivity .
Functional Group Variations :
- The trifluoromethyl and phenyl substituents in the cyclopentane analog () increase lipophilicity and metabolic resistance, making it suitable for CNS-targeting drugs. Conversely, the methyl branch in the linear ester () improves membrane permeability for prodrug applications .
Applications in Synthesis :
- The target compound’s primary amine facilitates coupling reactions (e.g., amide bond formation), similar to methods described in using BOP reagent. However, the bicyclo compound’s tertiary amine () is less reactive, limiting its utility in nucleophilic substitutions .
Biological Activity
tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant biological activity, particularly in pharmacological applications. This compound features a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, characterized by the molecular formula C11H21N1O2 and a molecular weight of approximately 171.24 g/mol. Its stereochemistry plays a crucial role in its biological interactions and efficacy.
The compound is notable for its structural characteristics which influence its reactivity and biological activity. The presence of a chiral center adjacent to the amino group allows for optical activity, which can significantly affect its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have demonstrated potential anti-inflammatory properties, suggesting that this compound may also exert such effects through modulation of inflammatory pathways.
- Analgesic Properties : The structural similarity to known analgesics indicates that it may have pain-relieving effects, which warrants further investigation.
- Receptor Modulation : The compound acts as a ligand that can bind to specific receptors or enzymes, influencing their activity. This interaction can lead to various biological effects depending on the target molecule.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it has been suggested that:
- Binding Affinity : The compound's ability to modulate receptor activity is closely linked to its binding affinity for specific proteins or enzymes involved in various biochemical pathways.
- Structural Influence : Variations in stereochemistry and substituents can significantly influence the compound's chemical behavior and biological activities, making it a subject of interest in medicinal chemistry.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Inhibition Studies : A study focusing on similar compounds showed that specific structural modifications could enhance binding affinity and biological activity against target proteins involved in disease pathways .
- Pharmacological Screening : Compounds related to this compound were screened for their effects on Trypanosoma brucei, with some derivatives demonstrating low toxicity to mammalian cells while effectively inhibiting parasite growth .
- Potential Drug Development : The unique properties of this compound make it a valuable candidate for drug development targeting inflammatory diseases and pain management.
Comparative Analysis
The following table summarizes the characteristics and potential applications of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C11H21N1O2 | 171.24 g/mol | Anti-inflammatory, analgesic |
| Trans-tert-butyl 4-aminocyclohexanecarboxylate hydrochloride | C11H22ClN2O2 | 235.76 g/mol | Potential receptor modulator |
| Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate | C24H10O10 | 458.3 g/mol | High-performance materials |
Q & A
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) involving this compound?
- Methodological Answer : Use multivariate regression models (e.g., PLS) to correlate structural descriptors (e.g., LogP, dipole moment) with biological activity. Tools like Schrodinger’s QikProp or MOE are industry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
